molecular formula C7H12N2O2 B1419556 4-Propanoylpiperazin-2-one CAS No. 65493-55-2

4-Propanoylpiperazin-2-one

Cat. No. B1419556
CAS RN: 65493-55-2
M. Wt: 156.18 g/mol
InChI Key: HQUGNUJTASFXAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazin-2-ones has been a subject of research in recent years. One approach involves the use of quinine derived urea in a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization . Another method involves the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

The 4-Propanoylpiperazin-2-one molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 tertiary amide (aliphatic) .

Scientific Research Applications

Anticonvulsant Properties

Research has shown that compounds structurally related to 4-Propanoylpiperazin-2-one, specifically 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, possess significant anticonvulsant activities. These compounds merge the structural elements of known antiepileptic drugs, showcasing a broad spectrum of activity in preclinical seizure models, with certain derivatives displaying superior safety profiles compared to existing medications (Kamiński et al., 2015).

Antimicrobial Activity

A series of novel compounds related to 4-Propanoylpiperazin-2-one demonstrated significant antimicrobial activity, offering new possibilities in the development of antibacterial and antifungal agents. These compounds were assessed through various spectroscopy methods and evaluated for in vitro antimicrobial activity, showing promising results compared to standard treatments. Molecular docking studies further confirmed their potential as antimicrobial agents (Mandala et al., 2013).

Obesity Management

Derivatives of 4-Propanoylpiperazin-2-one have been researched for their potential in obesity management. Studies indicate that certain derivatives can reduce body weight and peritoneal adipose tissue in diet-induced obese rats without causing significant adverse effects on the cardiovascular system. These findings open new avenues for obesity treatment, focusing on alpha2-adrenoceptor antagonism (Dudek et al., 2016).

Safety And Hazards

The safety information for 4-Propanoylpiperazin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

4-propanoylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUGNUJTASFXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667890
Record name 4-Propanoylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propanoylpiperazin-2-one

CAS RN

65493-55-2
Record name 4-Propanoylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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